molecular formula C15H13N3O4S2 B2354486 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid CAS No. 1396965-06-2

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid

Cat. No. B2354486
CAS RN: 1396965-06-2
M. Wt: 363.41
InChI Key: FVOBEGVUELSHSE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .


Molecular Structure Analysis

The InChI code for a similar compound, “[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]acetic acid”, is 1S/C8H8N3O4S2/c12-7(13)4-9-17(14,15)6-3-1-2-5-8(6)11-16-10-5/h1-3,9,16H,4H2,(H,12,13) . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, “[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]acetic acid”, is 274.3 . It should be stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Cholecystokinin-2 Receptor Antagonism

A novel series of antagonists for the cholecystokinin-2 receptor (CCK-2R) was identified, including a compound with this structure. These antagonists exhibit significant selectivity and affinity improvements, with potential pharmacokinetic benefits in plasma clearance and oral bioavailability (Allison et al., 2006).

Metal Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles, including compounds with this structure, have been applied in metal coordination chemistry and crystal engineering. These compounds demonstrate unique coordination types with metals and have potential in designing new crystalline materials (Bashirov et al., 2014).

Antibacterial and Antifungal Activities

This compound and related structures have been evaluated for antibacterial and antifungal activities, demonstrating significant potential in developing new antimicrobial agents (Patel & Agravat, 2007).

EP1 Receptor Antagonism

A series of compounds, including derivatives of this structure, were synthesized as EP1 receptor antagonists. These compounds show promise in reducing inhibitory activity against hepatic cytochrome P450 isozymes, indicating potential therapeutic applications with minimized drug interactions (Naganawa et al., 2006).

Photodynamic Therapy for Cancer Treatment

A zinc phthalocyanine substituted with a derivative of this compound has been synthesized, showing high singlet oxygen quantum yield and potential as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticonvulsant and Neuroprotective Effects

N-(substituted benzothiazol-2-yl)amide derivatives, related to this compound, have been synthesized and evaluated for anticonvulsant and neuroprotective effects, indicating potential applications in the treatment of neurological disorders (Hassan et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid is Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in organisms, including fungi and bacteria .

Mode of Action

The compound interacts with its target, Lanosterol 14-alpha demethylase, by binding to its active site

Biochemical Pathways

The compound’s interaction with Lanosterol 14-alpha demethylase affects the sterol biosynthesis pathway . By inhibiting this enzyme, the compound can disrupt the production of essential sterols, leading to downstream effects on cell membrane integrity and function.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with Lanosterol 14-alpha demethylase . By inhibiting this enzyme, the compound can disrupt the production of essential sterols, potentially affecting cell membrane integrity and function.

Safety and Hazards

When handling this compound, it’s important to wear protective glasses, protective clothing, and gloves, and avoid contact with the skin . Any waste produced during experiments should be stored separately and handed over to a professional biological waste disposal company to prevent environmental pollution .

properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c19-15(20)12(9-10-5-2-1-3-6-10)18-24(21,22)13-8-4-7-11-14(13)17-23-16-11/h1-8,12,18H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOBEGVUELSHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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